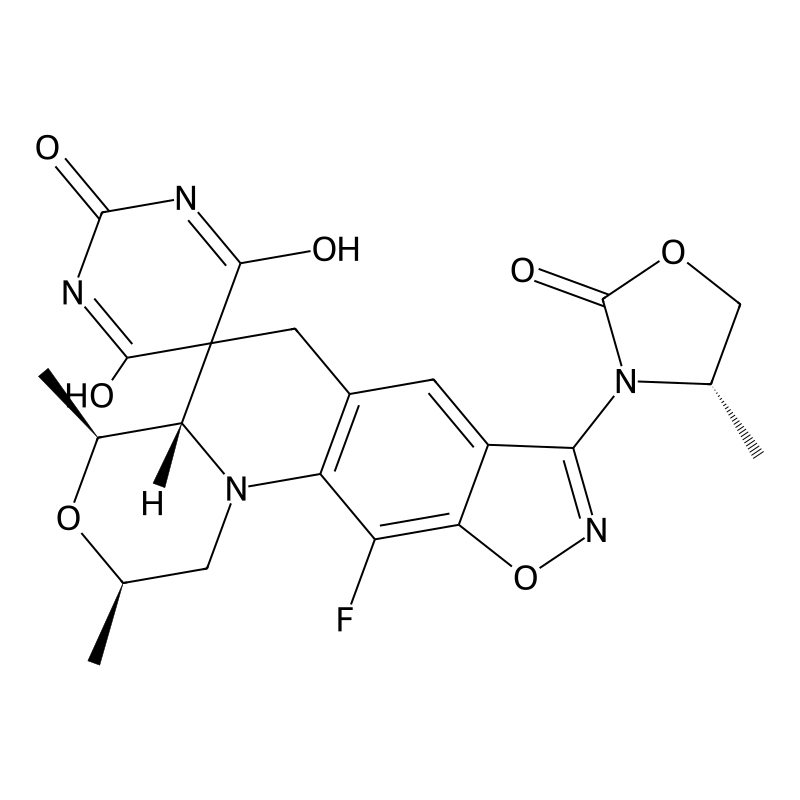

Zoliflodacin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Zoliflodacin (CAS: 1620458-09-4), also known as AZD0914 or ETX0914, is a first-in-class spiropyrimidinetrione antibacterial agent engineered to target bacterial type II topoisomerases. Unlike legacy antibiotics, it uniquely binds to the GyrB subunit of DNA gyrase, causing an accumulation of double-strand DNA cleavages [1]. For procurement professionals and principal investigators, Zoliflodacin represents a critical reference standard for multidrug-resistant (MDR) Neisseria gonorrhoeae research. From a handling and processability perspective, the compound exhibits poor aqueous solubility (approximately 0.6 g/L) but demonstrates excellent processability in organic solvents such as DMSO and ethanol (up to 25 mg/mL), which dictates specific stock preparation protocols for in vitro assay integration .

Generic substitution of Zoliflodacin with legacy topoisomerase inhibitors, such as the fluoroquinolone ciprofloxacin or the triazaacenaphthylene gepotidacin, fundamentally compromises assay integrity and resistance modeling [1]. While ciprofloxacin targets the GyrA subunit and ParC, leading to widespread target-mediated resistance (e.g., gyrA 91/95 mutations), Zoliflodacin exclusively arrests the GyrB subunit [2]. Consequently, utilizing ciprofloxacin as a substitute fails to benchmark efficacy against contemporary multidrug-resistant strains. Furthermore, substituting with gepotidacin introduces confounding variables, as gepotidacin exhibits dual GyrA/ParC targeting. Procurement of authentic Zoliflodacin is therefore mandatory for laboratories requiring a precise GyrB-specific mechanism of action without baseline cross-resistance to existing fluoroquinolone or cephalosporin standards.

Enzymatic Specificity for GyrB over Topoisomerase IV

Zoliflodacin demonstrates highly asymmetric targeting of bacterial topoisomerases. In enzymatic assays, it inhibits N. gonorrhoeae gyrase-catalyzed DNA supercoiling with an IC50 of approximately 1.7 μM. In stark contrast, its inhibition of topoisomerase IV-catalyzed DNA decatenation remains below 50% even at extreme concentrations of 200 μM [1]. This >100-fold differential confirms its status as a highly selective GyrB inhibitor compared to dual-targeting fluoroquinolones.

| Evidence Dimension | Enzymatic IC50 (Supercoiling vs. Decatenation) |

| Target Compound Data | 1.7 μM (Gyrase supercoiling inhibition) |

| Comparator Or Baseline | >200 μM for 50% inhibition (Topoisomerase IV decatenation) |

| Quantified Difference | >100-fold higher potency for Gyrase over Topoisomerase IV |

| Conditions | In vitro N. gonorrhoeae enzymatic assays |

Ensures researchers have a highly specific biochemical probe for isolating GyrB-mediated pathways without confounding Topoisomerase IV interference.

Potency Differential Against Fluoroquinolone-Resistant Strains

When evaluated against clinical isolates of N. gonorrhoeae, Zoliflodacin maintains a highly potent MIC90 of 0.125 mg/L, with an overall MIC range of ≤0.002 to 0.25 mg/L [1]. Against ciprofloxacin-resistant strains (which frequently exhibit MICs ≥1 mg/L for ciprofloxacin), Zoliflodacin demonstrates a median 256-fold potency advantage [2].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC90) |

| Target Compound Data | 0.125 mg/L |

| Comparator Or Baseline | ≥1.0 mg/L (Ciprofloxacin baseline for resistant strains) |

| Quantified Difference | Median 256-fold potency advantage over ciprofloxacin in resistant isolates |

| Conditions | Agar dilution against clinical N. gonorrhoeae isolates |

Validates the procurement of Zoliflodacin as the definitive positive control for antimicrobial susceptibility testing (AST) against fluoroquinolone-resistant isolates.

Formulation Compatibility and Solvent Processability

The physical chemistry of Zoliflodacin necessitates specific solvent strategies for laboratory handling. While its estimated aqueous solubility is exceptionally poor at ~0.6 g/L, it achieves a solubility of approximately 25 mg/mL in standard organic solvents such as DMSO and ethanol . This stark solubility differential requires researchers to utilize DMSO stock solutions and dropwise aqueous dilution or polymer-based solid dispersions to prevent precipitation during assay formulation[1].

| Evidence Dimension | Solubility profile |

| Target Compound Data | ~25 mg/mL in DMSO/Ethanol |

| Comparator Or Baseline | ~0.6 g/L in aqueous media |

| Quantified Difference | >40-fold higher solubility in organic solvents vs. water |

| Conditions | Standard laboratory temperature and pressure |

Directly dictates solvent procurement and stock preparation protocols, preventing costly material loss due to improper aqueous dissolution.

Genetic Resistance Modeling via GyrB Mutations

Zoliflodacin serves as a precise tool for genetic resistance modeling. Introduction of the gyrBD429N mutation into N. gonorrhoeae clinical isolates increases the Zoliflodacin MIC by 16- to 32-fold [1]. In contrast, background mutations in gyrA or parC (which confer ciprofloxacin resistance) do not elevate the Zoliflodacin MIC[2].

| Evidence Dimension | Fold-increase in MIC |

| Target Compound Data | 16- to 32-fold increase (in gyrBD429N mutants) |

| Comparator Or Baseline | No MIC increase (in gyrA/parC fluoroquinolone-resistant mutants) |

| Quantified Difference | Exclusive sensitivity to GyrB mutations vs. GyrA/ParC mutations |

| Conditions | In vitro susceptibility testing of engineered N. gonorrhoeae mutants |

Provides a quantifiable genetic biomarker baseline for laboratories developing next-generation topoisomerase inhibitors or conducting resistance surveillance.

Antimicrobial Susceptibility Testing (AST) of MDR Pathogens

Due to its potent MIC90 of 0.125 mg/L against fluoroquinolone- and cephalosporin-resistant N. gonorrhoeae, Zoliflodacin is the essential reference standard for calibrating AST panels and surveillance assays [1].

Structural Biology and Competitive Binding Assays

Because of its highly specific 1.7 μM IC50 for GyrB over Topoisomerase IV, the compound is the preferred ligand for X-ray crystallography and competitive displacement assays targeting the GyrB subunit [2].

Novel Formulation and Delivery System Development

Its low aqueous solubility (~0.6 g/L) paired with high organic solubility (25 mg/mL in DMSO) makes Zoliflodacin an ideal active pharmaceutical ingredient (API) model for developing advanced solid dispersion, spray-drying, and bioavailability-enhancing formulation technologies .